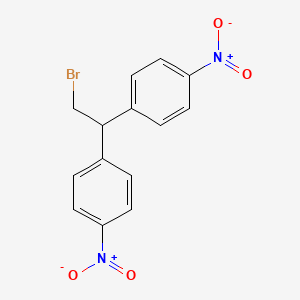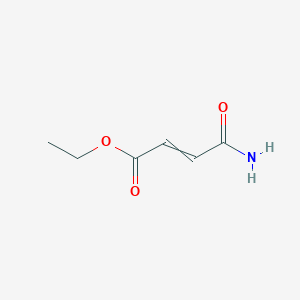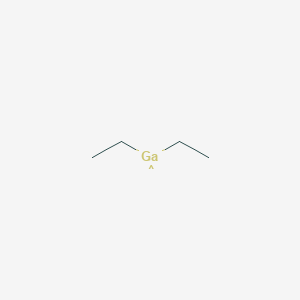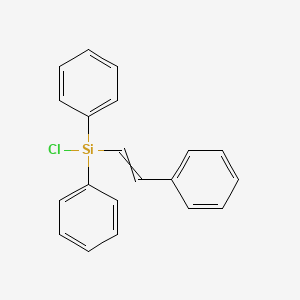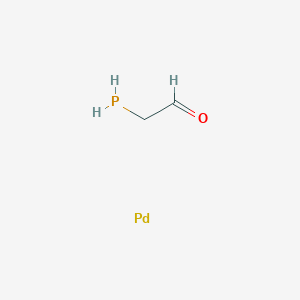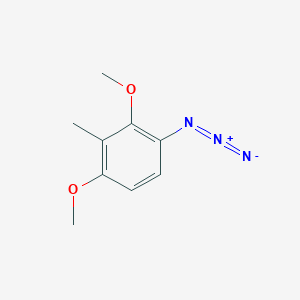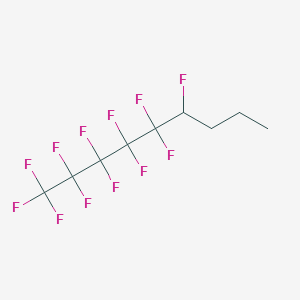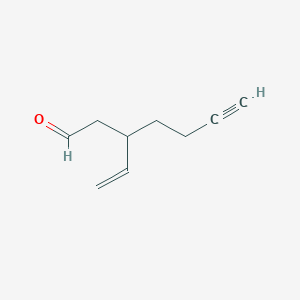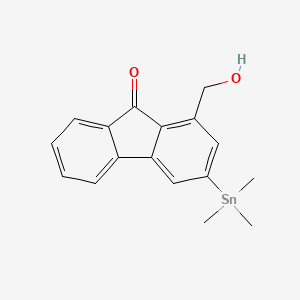
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one is an organotin compound that features a fluorenone core substituted with a hydroxymethyl group and a trimethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one typically involves the introduction of the trimethylstannyl group to a fluorenone derivative. One common method involves the reaction of 9-fluorenone with trimethyltin chloride in the presence of a base, such as sodium hydride, to form the trimethylstannyl derivative. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the fluorenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylstannyl group can participate in substitution reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, organic halides
Major Products
Oxidation: 1-(Carboxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
Reduction: 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-ol
Substitution: Various substituted fluorenones depending on the organic halide used
Applications De Recherche Scientifique
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules through reactions like the Stille coupling.
Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, although their toxicity remains a concern.
Industry: This compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one depends on the specific application and reaction it is involved in. In general, the trimethylstannyl group can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The fluorenone core can participate in redox reactions, while the hydroxymethyl group can undergo further functionalization.
Comparaison Avec Des Composés Similaires
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound used in similar substitution reactions.
Tributyltin oxide: Another organotin compound with different applications, particularly in antifouling paints.
1-(Hydroxymethyl)-9H-fluoren-9-one: A similar compound lacking the trimethylstannyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in the combination of the fluorenone core with both a hydroxymethyl and a trimethylstannyl group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
136681-94-2 |
|---|---|
Formule moléculaire |
C17H18O2Sn |
Poids moléculaire |
373.0 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-trimethylstannylfluoren-9-one |
InChI |
InChI=1S/C14H9O2.3CH3.Sn/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11;;;;/h1-2,4-7,15H,8H2;3*1H3; |
Clé InChI |
MENZMSPONOYMDD-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC(=C2C(=C1)C3=CC=CC=C3C2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


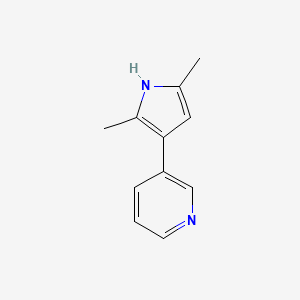
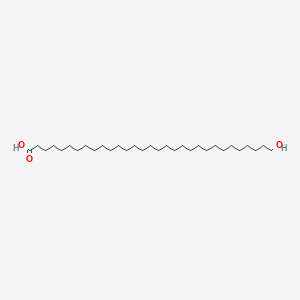

![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
